2-Benzyl-1-methoxy-4-methylbenzene
Description
2-Benzyl-1-methoxy-4-methylbenzene is a benzene derivative with three substituents: a methoxy group (-OCH₃) at position 1, a benzyl group (-CH₂C₆H₅) at position 2, and a methyl group (-CH₃) at position 4. Its molecular formula is C₁₅H₁₆O, with a molecular weight of 212.29 g/mol. The benzyl group introduces significant steric bulk and lipophilicity, while the methoxy group acts as an electron-donating substituent, directing electrophilic substitution to specific positions on the aromatic ring. This compound is structurally analogous to several benzene derivatives documented in recent literature, enabling comparative analysis of substituent effects on properties and reactivity .
Properties
CAS No. |
179308-40-8 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-benzyl-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C15H16O/c1-12-8-9-15(16-2)14(10-12)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
InChI Key |
ODNXHKMSRCTHII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs and their properties are summarized in Table 1:
Table 1: Structural and Molecular Comparisons
Substituent Effects on Physical Properties
- Lipophilicity: The benzyl group in this compound increases lipophilicity compared to analogs with smaller substituents (e.g., methyl or ethyl groups in ). This property enhances solubility in nonpolar solvents but reduces aqueous solubility.
- Melting/Boiling Points : Bulky substituents like benzyl or 2-ethylhexyloxy (in ) disrupt crystal packing, lowering melting points. In contrast, polar groups (e.g., chloromethyl in ) increase intermolecular forces, raising melting points.
Reactivity and Functional Group Interactions
- Electrophilic Substitution : The methoxy group at position 1 directs incoming electrophiles to positions 3 and 5. In contrast, bromine in 1-Bromo-4-methoxy-2-phenylmethoxybenzene deactivates the ring, reducing reactivity toward electrophiles.
- Redox Reactions: The benzyl group is susceptible to hydrogenolysis or oxidation, a feature absent in analogs with stable substituents like methyl or ethyl .
- Coupling Potential: Bromine-containing analogs (e.g., ) are candidates for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound lacks such reactivity due to the absence of halogens.
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